3-(Benzyloxy)-2-chlorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

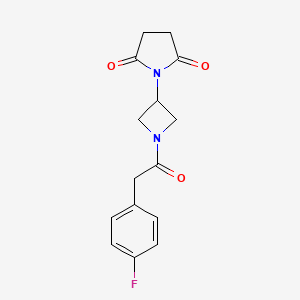

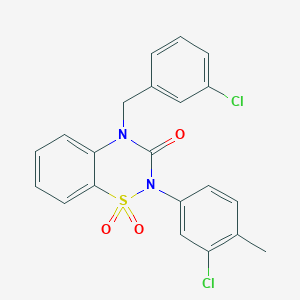

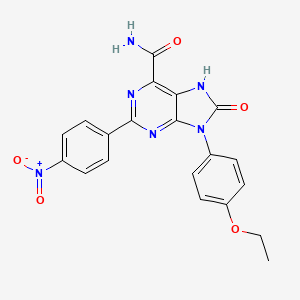

3-(Benzyloxy)-2-chlorophenylboronic acid is a type of boronic acid derivative. It is often used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction . The compound has a molecular weight of 228.05 and its linear formula is C6H5CH2OC6H4B(OH)2 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. One common method involves the protodeboronation of pinacol boronic esters . This process involves a radical approach and can be used to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-2-chlorophenylboronic acid consists of a benzene ring attached to a boronic acid group (B(OH)2) and a benzyloxy group (C6H5CH2O). The average mass of the molecule is 228.243 Da and the monoisotopic mass is 228.078644 Da .

Chemical Reactions Analysis

Boronic acids, including 3-(Benzyloxy)-2-chlorophenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)-2-chlorophenylboronic acid include a molecular weight of 228.05, a linear formula of C6H5CH2OC6H4B(OH)2, and a monoisotopic mass of 228.095779 Da .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

“3-(Benzyloxy)-2-chlorophenylboronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Bioactive Compounds

This compound can be used in the synthesis of bioactive compounds. For example, it can be used to synthesize S-BOAA, a selective inhibitor of specific EAAT subtypes. By blocking glutamate reuptake, 3S-BOAA elevates extracellular glutamate levels, allowing researchers to study the effects of prolonged glutamate exposure on neuronal function.

Material Science

In material science, “3-(Benzyloxy)-2-chlorophenylboronic acid” can be used in the development of new materials. Its unique properties make it a valuable component in the synthesis of complex materials .

Pharmaceutical Research

This compound can be used in pharmaceutical research for the development of new drugs. Its unique chemical structure can be leveraged to design and synthesize new pharmaceutical compounds .

Chemical Education

“3-(Benzyloxy)-2-chlorophenylboronic acid” can be used in chemical education as a practical example to illustrate various chemical concepts, such as boron chemistry, organic synthesis, and reaction mechanisms .

Environmental Science

In environmental science, this compound can be used in studies related to boron contamination. Its unique properties can help in understanding the behavior of boron compounds in the environment .

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves its reaction with a halide or pseudohalide partner in the presence of a base and a palladium catalyst . The boronic acid undergoes transmetalation with the palladium complex, followed by reductive elimination to form the coupled product .

Safety and Hazards

As with all chemicals, it’s important to handle 3-(Benzyloxy)-2-chlorophenylboronic acid with care. Personal protective equipment should be worn, and the compound should not be ingested or inhaled . It’s also important to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, continues to be a vibrant area of research . Future directions may include the development of new synthetic methods involving 3-(Benzyloxy)-2-chlorophenylboronic acid, as well as its use in the synthesis of new compounds with potential applications in various fields .

Eigenschaften

IUPAC Name |

(2-chloro-3-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASTYDMFDLBRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-chlorophenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)

![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)

![N-[2-(trifluoromethyl)phenyl]-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)

![(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B2968199.png)

![1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2968200.png)